molecular formula C20H23N5O2 B2984536 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1020518-60-8

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No. B2984536
CAS RN: 1020518-60-8
M. Wt: 365.437
InChI Key: YNDUCKJXJOISLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

TCMDC-124934 has been identified as a compound with promising antimalarial activity . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties . The compound was found to display low toxicity, making it a potential candidate for further development in antimalarial drug discovery .

Transmission-Blocking Potential

The compound has also been identified as having transmission-blocking potential against Plasmodium falciparum, the parasite responsible for malaria . This suggests that TCMDC-124934 could be used not only to treat malaria but also to prevent its spread .

Inhibitor of KCa2.2

Annotations for TCMDC-124934 include its reported activity as an inhibitor of KCa2.2, a calcium-dependent K+ channel . This suggests potential applications in the treatment of diseases related to this channel .

Potential Applications in Oncology

While specific studies on TCMDC-124934 in oncology are not available, similar compounds have been studied for their potential in cancer treatment . For instance, Poly-ADP-ribose-polymerase (PARP) inhibitors, which have achieved regulatory approval in oncology for homologous recombination repair deficient tumors, including BRCA mutation .

Potential Applications in Drug Discovery

TCMDC-124934 could serve as a starting point for future drug discovery programs . Its unique structure and the biological activities it displays make it a valuable tool compound for identifying new modes of action involved in various diseases .

Mechanism of Action

Target of Action

The primary target of TCMDC-124934 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a key enzyme involved in protein synthesis in the malaria parasite, Plasmodium falciparum .

Mode of Action

TCMDC-124934 inhibits the PfAsnRS enzyme via a unique mechanism known as reaction hijacking . This involves the enzyme-mediated production of an Asn-TCMDC-124934 adduct, which inhibits protein translation and activates the amino acid starvation response . This mechanism is selective for PfAsnRS, with human AsnRS being much less susceptible .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124934 affects the protein translation pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which is detrimental to the parasite . Additionally, the compound has been linked to the nucleoside transporter 4 (PfNT4), suggesting potential effects on nucleoside transport .

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of TCMDC-124934’s action include the inhibition of protein translation and the activation of the amino acid starvation response in Plasmodium falciparum . This leads to a potent anti-parasitic effect, with the compound showing strong activity against parasite cultures .

Action Environment

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-4-16-14(3)21-20(23-19(16)27)25-17(12-13(2)24-25)22-18(26)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDUCKJXJOISLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.